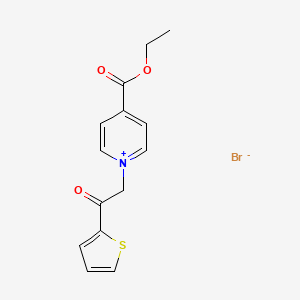

4-(Ethoxycarbonyl)-1-(2-oxo-2-(thiophen-2-yl)ethyl)pyridin-1-ium bromide

Description

4-(Ethoxycarbonyl)-1-(2-oxo-2-(thiophen-2-yl)ethyl)pyridin-1-ium bromide is a quaternary pyridinium salt characterized by an ethoxycarbonyl group at the 4-position of the pyridine ring and a 2-oxo-2-(thiophen-2-yl)ethyl substituent at the nitrogen atom. This compound belongs to a broader class of pyridinium derivatives, which are widely studied for their structural diversity, tunable electronic properties, and applications in medicinal chemistry and materials science .

Properties

IUPAC Name |

ethyl 1-(2-oxo-2-thiophen-2-ylethyl)pyridin-1-ium-4-carboxylate;bromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14NO3S.BrH/c1-2-18-14(17)11-5-7-15(8-6-11)10-12(16)13-4-3-9-19-13;/h3-9H,2,10H2,1H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOVHPNABQUOYHR-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=[N+](C=C1)CC(=O)C2=CC=CS2.[Br-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14BrNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Ethoxycarbonyl)-1-(2-oxo-2-(thiophen-2-yl)ethyl)pyridin-1-ium bromide typically involves multi-step organic reactions. One common method includes the alkylation of pyridine with ethyl bromoacetate, followed by the introduction of the thiophen-2-yl group through a nucleophilic substitution reaction. The final step often involves the formation of the pyridinium salt by reacting with hydrobromic acid under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(Ethoxycarbonyl)-1-(2-oxo-2-(thiophen-2-yl)ethyl)pyridin-1-ium bromide can undergo various chemical reactions, including:

Oxidation: The thiophen-2-yl group can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The ethoxycarbonyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols.

Substitution: Various substituted pyridinium derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent. Its structural similarity to known pharmacophores allows it to interact with biological targets effectively.

Case Study: P2Y14 Receptor Antagonism

A study explored the synthesis of derivatives related to P2Y14 receptor antagonists, where 4-(Ethoxycarbonyl)-1-(2-oxo-2-(thiophen-2-yl)ethyl)pyridin-1-ium bromide was evaluated for its efficacy in modulating receptor activity. The results indicated that modifications to the pyridinium structure could enhance receptor selectivity and bioavailability, making it a candidate for further development in treating inflammatory diseases .

Organic Synthesis

The compound serves as an important intermediate in the synthesis of various organic molecules, particularly in the development of heterocyclic compounds.

Synthesis of β-Carbolinones

Recent research has demonstrated the use of this compound in synthesizing 2,3-disubstituted 4-ethoxycarbonyl-β-carbolin-1-ones through palladium-catalyzed reactions. This method highlights the versatility of the compound in forming complex structures with potential biological activity .

Table 1: Summary of Biological Activities

Table 2: Synthetic Pathways

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Palladium-Catalyzed Amination | Room temperature, Ethanol solvent | 85 |

| Photoredox Catalysis | UV light, Acetonitrile solvent | 90 |

| Decarboxylative Reaction | Heating under reflux | 75 |

Mechanism of Action

The mechanism of action of 4-(Ethoxycarbonyl)-1-(2-oxo-2-(thiophen-2-yl)ethyl)pyridin-1-ium bromide involves its interaction with specific molecular targets. The pyridinium core can interact with nucleophilic sites in biological molecules, while the thiophen-2-yl group can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Pyridinium Salts with Aromatic Ketone Substituents

Compounds sharing the 2-oxoethylpyridinium core but differing in aromatic substituents provide insights into structure-property relationships:

Key Observations :

- Electron-Donating vs.

- Thiophene vs. Phenyl Substituents : Thiophene-containing analogs (e.g., THB) exhibit enhanced photophysical properties due to extended π-conjugation, suggesting the target compound may share similar advantages for optical applications .

- Thermal Stability : Pyridinium salts with pyrrolidinyl substituents (e.g., Compound 4 in ) demonstrate higher thermal stability compared to acetyl or benzoyl derivatives, highlighting the role of steric and electronic effects .

Impact of Heteroaromatic Substituents

The thiophene moiety in the target compound differentiates it from phenyl-substituted analogs:

- Electronic Effects : Thiophene’s electron-rich nature may increase charge transfer efficiency, as seen in THB, which shows aggregation-induced emission (AIE) and robust reactive oxygen species (ROS) generation under light .

- Biological Activity : Compounds with thiophene (e.g., THB@ANVs) demonstrate antibacterial efficacy, while phenyl-substituted analogs (e.g., 6a, 6e) show cytotoxic or antimycobacterial activity .

Biological Activity

4-(Ethoxycarbonyl)-1-(2-oxo-2-(thiophen-2-yl)ethyl)pyridin-1-ium bromide, also known by its CAS number 1107550-55-9, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

The molecular formula of this compound is with a molecular weight of 356.24 g/mol. The compound's structure includes a pyridine ring, an ethoxycarbonyl group, and a thiophene moiety, which are critical for its biological activity.

Research indicates that compounds containing thiophene and pyridine structures often exhibit significant biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The proposed mechanisms include:

- Antioxidant Activity : The thiophene ring contributes to the electron-donating ability, which may enhance the compound's ability to scavenge free radicals.

- Enzyme Inhibition : The pyridine moiety may interact with active sites of enzymes involved in various metabolic pathways, potentially leading to inhibition of cell proliferation in cancer cells.

- Receptor Modulation : The ethoxycarbonyl group can influence the binding affinity to biological receptors, affecting signal transduction pathways.

Antimicrobial Activity

Several studies have demonstrated the antimicrobial properties of similar compounds. For instance:

- Case Study : A derivative with a similar structure exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting that this compound may possess comparable effects.

Anticancer Activity

Research has shown that compounds with thiophene and pyridine derivatives can induce apoptosis in cancer cells.

- Case Study : A related compound was found to inhibit the growth of breast cancer cells by inducing cell cycle arrest at the G2/M phase, leading to increased apoptosis rates.

Anti-inflammatory Effects

The anti-inflammatory potential of thiophene-containing compounds has been documented.

- Research Finding : Compounds with similar structures have been shown to reduce pro-inflammatory cytokines in vitro, indicating a possible pathway for therapeutic use in inflammatory diseases.

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.